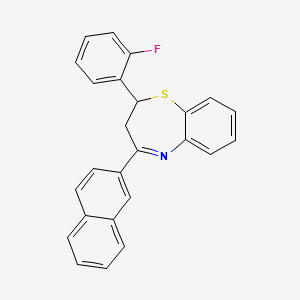![molecular formula C17H15N3NaO6S2+ B10852206 Sodium;3-[(4-amino-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid CAS No. 6629-26-1](/img/structure/B10852206.png)
Sodium;3-[(4-amino-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC-58046 is a small molecular compound that has been identified as a potential therapeutic agent. It is known for its inhibitory effects on certain enzymes, making it a candidate for cancer treatment research.
Preparation Methods
The synthesis of NSC-58046 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods for NSC-58046 are optimized to ensure high yield and purity. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .
Chemical Reactions Analysis
NSC-58046 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert NSC-58046 into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC-58046 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its inhibitory effects on specific enzymes.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of NSC-58046 involves its interaction with specific enzymes, leading to their inhibition. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. This inhibition can disrupt various cellular processes, making NSC-58046 a potential candidate for cancer therapy. The molecular targets and pathways involved include enzymes related to cell cycle regulation and DNA repair .
Comparison with Similar Compounds
NSC-58046 can be compared with other similar compounds, such as:
NSC-706744: Another enzyme inhibitor with a different core structure.
NSC-725776: Known for its stability and prolonged drug action.
NSC-724998: Exhibits similar inhibitory effects but with different molecular targets.
The uniqueness of NSC-58046 lies in its specific binding affinity and inhibitory mechanism, which distinguishes it from other compounds in its class .
Properties
CAS No. |
6629-26-1 |
|---|---|
Molecular Formula |
C17H15N3NaO6S2+ |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
sodium;3-[(4-amino-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C17H15N3O6S2.Na/c1-10-7-11(18)5-6-15(10)20-19-12-8-14-13(17(9-12)28(24,25)26)3-2-4-16(14)27(21,22)23;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);/q;+1 |
InChI Key |
ZOQLBEREMFTVSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


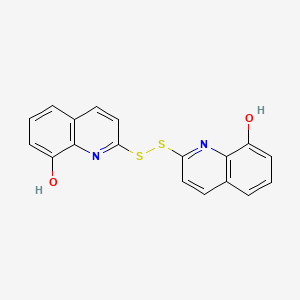

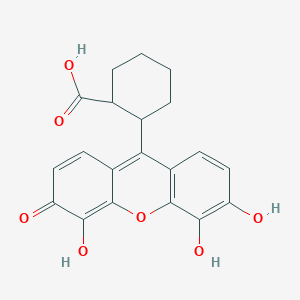
![N-[(E)-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B10852140.png)
![7,8-dimethoxy-4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e]isoindole](/img/structure/B10852142.png)
![7,8-Dimethoxy-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-benzo[e]isoindol-3-one](/img/structure/B10852143.png)
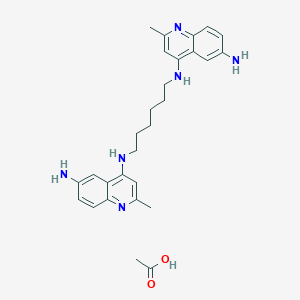
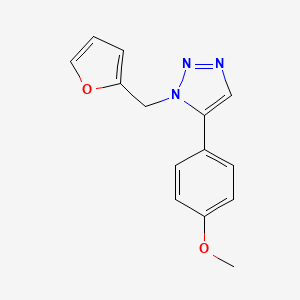
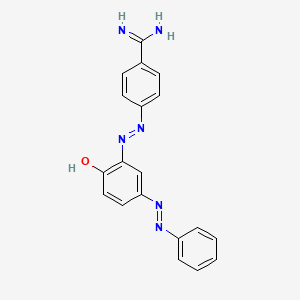
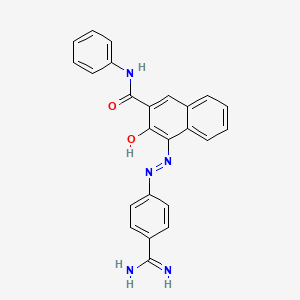
![6-((1H-imidazol-1-yl)(4-methoxyphenyl)-methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B10852194.png)

![5-(4-chlorophenylamino)-2-methyl-9-nitro-5H-chromeno[4,3-b]pyridine-3-carbonitrile](/img/structure/B10852204.png)
